5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]-
Description
5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound featuring a fused dithiolo-pyrrolone core substituted with a (4-methylphenyl)sulfonyl (tosyl) group at the 5-position. This compound is structurally significant as a precursor to pyrrolo-annulated tetrathiafulvalenes (TTFs), which are critical electron-donor units in supramolecular chemistry and organic electronic materials . The tosyl group enhances electronic delocalization and stability, making the compound valuable for synthesizing conductive polymers and charge-transfer complexes.
Properties
CAS No. |
250687-28-6 |
|---|---|
Molecular Formula |
C12H9NO3S3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-[1,3]dithiolo[4,5-c]pyrrol-2-one |
InChI |
InChI=1S/C12H9NO3S3/c1-8-2-4-9(5-3-8)19(15,16)13-6-10-11(7-13)18-12(14)17-10/h2-7H,1H3 |
InChI Key |
AHPBQGAOWWFLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C3C(=C2)SC(=O)S3 |
Origin of Product |
United States |
Biological Activity
5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]- is a sulfur-containing heterocyclic compound notable for its unique dithiolopyrrole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and interactions with various biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 311.4 g/mol. Its melting point is reported to be between 178.5 °C and 179 °C when dissolved in dichloromethane, while the predicted boiling point is around 560.9 °C .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.4 g/mol |
| Melting Point | 178.5 - 179 °C |
| Boiling Point | 560.9 °C (predicted) |
| Density | 1.58 g/cm³ (predicted) |
| pKa | -15.00 (predicted) |
Biological Activities
Research indicates that compounds similar to 5H-1,3-Dithiolo[4,5-c]pyrrol-2-one exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with dithiolopyrrole structures have demonstrated significant antibacterial properties against various strains.
- Enzyme Inhibition : This compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Antitumor Effects : Preliminary studies suggest that it may possess anticancer properties, potentially by targeting folate receptors and inducing apoptosis in tumor cells .
- Anti-inflammatory Properties : Similar compounds have been shown to reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .
- Hypoglycemic Effects : Some derivatives exhibit the ability to lower blood sugar levels, suggesting a role in diabetes management.
Case Studies and Research Findings
Several studies have explored the biological activity of dithiolopyrrole derivatives:
- Antifolate Mechanism : A study on related pyrrolo[2,3-d]pyrimidine antifolates revealed that these compounds could inhibit folate receptor-expressing tumor cells by disrupting nucleotide biosynthesis pathways . This mechanism may also apply to the sulfonyl-substituted dithiolopyrrole derivatives.
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the growth of cancer cell lines, showcasing their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s dithiolo[4,5-c]pyrrol-2-one core distinguishes it from conventional pyrrol-2-one derivatives. Key structural comparisons include:
- Electronic Effects: The tosyl group in the target compound introduces strong electron-withdrawing characteristics, enhancing charge-transfer capabilities compared to the electron-donating hydroxyl and amino groups in compounds 15m and 16a .
- Ring System : The dithiolo-pyrrolone core enables extended conjugation and sulfur-mediated conductivity, unlike the simpler dihydro-pyrrolone systems in 15m and 16a .
Physicochemical Properties
- Thermal Stability : The target compound’s dithiolo-pyrrolone core likely confers higher thermal stability compared to dihydro-pyrrolones (15m , 16a ), which degrade at lower temperatures .
Q & A
Q. Characterization methods :
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction is the gold standard. For the title compound:
Q. SHELX workflow :
Data collection : Mo Kα radiation (λ = 0.71073 Å), 298 K.
Structure solution : Direct methods (SHELXS).
Refinement : Full-matrix least-squares on F² (SHELXL) .
Advanced: What is the role of this compound as a precursor in materials chemistry?
The compound serves as a key intermediate for pyrrolo-annulated tetrathiafulvalenes (TTFs) , which are electron donors in:
Q. Synthetic pathway to TTFs :
Desulfurization : React with trialkyl phosphites to generate dithiolate intermediates.
Cross-coupling : Combine with other TTF precursors (e.g., dithiafulvenyl derivatives) under inert conditions .
Advanced: How can researchers analyze reaction mechanisms and byproducts in its derivatization?
Q. Mechanistic tools :
Q. Common byproducts :
- Oxidized sulfone derivatives : Formed under prolonged air exposure.
- Regioisomers : Mitigated by optimizing reaction temperature (e.g., –20°C for electrophilic substitutions) .
Advanced: How do computational studies complement experimental data for this compound?
Q. Key applications :
Q. Validation :
| Parameter | Experimental (X-ray) | Computational (B3LYP/6-31G*) |
|---|---|---|
| C–S bond length | 1.76 Å | 1.78 Å |
| Dihedral angle | 85° | 83° |
Advanced: How should researchers address contradictions in synthetic yields or spectral data?
Case study : Discrepancies in sulfonylation yields (46–86% in analogous compounds ):
Q. Troubleshooting workflow :
Repeat under inert conditions (N₂/Ar) to exclude oxidation.
Screen catalysts/bases (e.g., DBU, NaH).
Monitor reaction progress via TLC or in situ IR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
